molecular formula C11H10ClF3O2S B14038355 1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14038355
M. Wt: 298.71 g/mol
InChI Key: HIXJEAJNOZOYLM-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a chlorinated propanone backbone with a substituted phenyl ring This compound is of interest due to its unique chemical structure, which includes a trifluoromethoxy group, a methylthio group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One possible route is the Friedel-Crafts acylation of 5-(methylthio)-2-(trifluoromethoxy)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and a controlled temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in a polar solvent such as methanol or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the chlorine atom.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: As a precursor for the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one depends on the specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(trifluoromethoxy)benzene: Lacks the methylthio and propanone groups.

    1-(5-Methylthio-2-(trifluoromethoxy)phenyl)ethanone: Similar structure but with an ethanone backbone instead of propanone.

    1-Chloro-1-(2-(trifluoromethoxy)phenyl)propan-2-one: Lacks the methylthio group.

Uniqueness

1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a trifluoromethoxy and a methylthio group on the phenyl ring, along with a chlorinated propanone backbone, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C11H10ClF3O2S

Molecular Weight

298.71 g/mol

IUPAC Name

1-chloro-1-[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)8-5-7(18-2)3-4-9(8)17-11(13,14)15/h3-5,10H,1-2H3

InChI Key

HIXJEAJNOZOYLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)OC(F)(F)F)Cl

Origin of Product

United States

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